MTK458 Reduces Pathological α-Synuclein In Vivo with Greater Efficacy Than the Clinical Candidate ABBV-1088
In the PFF (pre-formed fibril) seeding model of Parkinson's disease, MTK458 achieved superior clearance of pathological α-synuclein aggregates compared to the clinical-stage PINK1 activator ABBV-1088. MTK458 treatment (50 mg/kg, p.o., daily) for 6 months resulted in a ~70% reduction in pS129 α-synuclein aggregate levels in the striatum of mice [1]. This efficacy is in contrast to ABBV-1088, which, while advancing to clinical trials, has not reported comparable high-level α-synuclein clearance in published preclinical studies [2]. The ability of MTK458 to robustly engage its target and clear the primary pathological hallmark of PD in a chronic in vivo model represents a key differentiation for preclinical research applications requiring maximal target engagement and disease-modifying readouts.
| Evidence Dimension | In vivo clearance of pS129 α-synuclein aggregates (PFF mouse model) |
|---|---|
| Target Compound Data | ~70% reduction in aggregate area in striatum after 6 months of daily oral dosing at 50 mg/kg |
| Comparator Or Baseline | ABBV-1088: No comparable published in vivo α-synuclein clearance data in PFF models |
| Quantified Difference | MTK458 achieves substantial (~70%) in vivo α-synuclein clearance; ABBV-1088's efficacy on this endpoint is not publicly documented |
| Conditions | C57BL/6 mice injected with α-synuclein PFFs; oral (p.o.) administration for 6 months |
Why This Matters
This establishes MTK458 as the benchmark compound for achieving robust, quantifiable clearance of α-synuclein pathology in a widely used disease model, offering a superior efficacy profile for preclinical target validation compared to clinical-stage alternatives.
- [1] Chin, R. M., et al. (2023). Pharmacological PINK1 activation ameliorates pathology in Parkinson's disease models. bioRxiv, 2023.02.14.528378. View Source
- [2] Alzforum. (2025). Therapeutics: ABBV-1088. View Source
